(2-Aminopyridin-3-yl)methanol

Physicochemical characterization Regioisomer differentiation Solid-state properties

(2-Aminopyridin-3-yl)methanol (CAS 23612-57-9, molecular formula C₆H₈N₂O, MW 124.14) is a bifunctional pyridine building block bearing an amino group at the 2-position and a hydroxymethyl group at the 3-position. Its core value proposition rests on three validated application tracks: (i) a key registered intermediate in the patented industrial synthesis of the antidepressant mirtazapine ; (ii) a crystallographically confirmed fragment hit (PDB ligand code R8A) in PanDDA fragment-screening campaigns against endothiapepsin and the Aar2/RNaseH complex, with hit rates of 30% and 21% respectively for the F2X-Entry library ; and (iii) a precursor to 2-amino-5-bromo-3-pyridinemethanol, which serves as a gateway intermediate to naphthyridine-based FabI antibacterial inhibitors.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 23612-57-9
Cat. No. B022979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Aminopyridin-3-yl)methanol
CAS23612-57-9
Synonyms2-Amino-3-pyridinemethanol;  2-Amino-3-(hydroxymethyl)pyridine;  2-Amino-3-pyridinemethanol;  2-Amino-3-pyridylmethanol;  3-(Hydroxymethyl)-2-pyridinamine; 
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N)CO
InChIInChI=1S/C6H8N2O/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2,(H2,7,8)
InChIKeyFEIACFYXEWBKHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Aminopyridin-3-yl)methanol (CAS 23612-57-9) — Technical Baseline for Procurement and Research Selection


(2-Aminopyridin-3-yl)methanol (CAS 23612-57-9, molecular formula C₆H₈N₂O, MW 124.14) is a bifunctional pyridine building block bearing an amino group at the 2-position and a hydroxymethyl group at the 3-position [1]. Its core value proposition rests on three validated application tracks: (i) a key registered intermediate in the patented industrial synthesis of the antidepressant mirtazapine [2]; (ii) a crystallographically confirmed fragment hit (PDB ligand code R8A) in PanDDA fragment-screening campaigns against endothiapepsin and the Aar2/RNaseH complex, with hit rates of 30% and 21% respectively for the F2X-Entry library [3]; and (iii) a precursor to 2-amino-5-bromo-3-pyridinemethanol, which serves as a gateway intermediate to naphthyridine-based FabI antibacterial inhibitors [4]. The ortho-amino/ meta-hydroxymethyl substitution pattern confers a unique combination of hydrogen-bond donor/acceptor geometry (HBD=2, HBA=3, TPSA=59.1 Ų) and reactivity that is not replicated by any single regioisomer [1].

Why (2-Aminopyridin-3-yl)methanol Cannot Be Interchanged with Other Aminopyridinemethanol Regioisomers


The three regioisomeric aminopyridinemethanols — 3-hydroxymethyl (CAS 23612-57-9), 4-hydroxymethyl (CAS 105250-17-7), and 5-hydroxymethyl (CAS 113293-71-3) — share the identical molecular formula (C₆H₈N₂O) and molecular weight (124.14) but diverge sharply in their physicochemical properties, reactivity, and validated synthetic utility [1]. The 3-isomer exhibits a melting point of 66–68 °C versus 80–84 °C for the 4-isomer and 113–120 °C for the 5-isomer, reflecting fundamentally different crystal packing . Critically, only the 2-amino-3-hydroxymethyl substitution pattern directs electrophilic bromination to the C5 position, enabling the regioselective synthesis of 2-amino-5-bromo-3-pyridinemethanol — the essential gateway to naphthyridine-based FabI inhibitors [2]. Furthermore, only the 3-isomer appears as a validated fragment hit (R8A) in published PanDDA crystallographic screening campaigns deposited in the PDB, providing experimentally determined binding poses against two distinct protein targets [3]. Procurement-level substitution among isomers therefore risks not merely altered physicochemical behavior but failure of the entire downstream synthetic route or loss of a structurally validated starting point for fragment-based drug discovery.

Quantitative Differentiation Evidence for (2-Aminopyridin-3-yl)methanol Versus Closest Analogs


Melting Point Differentiation Among Aminopyridinemethanol Regioisomers: Implications for Handling and Crystallization

The 3-hydroxymethyl regioisomer exhibits a melting point of 66–68 °C (TCI certified range: 65.0–70.0 °C), which is substantially lower than that of the 4-isomer (80–84 °C) and dramatically lower than that of the 5-isomer (113–120 °C) . This 46–52 °C melting point differential between the 3- and 5-isomers reflects fundamentally different intermolecular hydrogen-bonding networks in the solid state, driven by the position of the hydroxymethyl group relative to the pyridine nitrogen and the 2-amino group . The lower melting point of the 3-isomer facilitates melt-based reactions and reduces energy requirements for phase-change processes during formulation or purification.

Physicochemical characterization Regioisomer differentiation Solid-state properties

Crystallographic Fragment Hit Validation: Occupancy and Density Fit Metrics Across Multiple PDB Depositions

(2-Aminopyridin-3-yl)methanol has been unambiguously identified as a crystallographic fragment hit (PDB three-letter code R8A) in the PanDDA analysis group depositions against endothiapepsin and the Aar2/RNaseH complex [1]. Across five independent PDB entries (5R1T, 5RBO, 5QY1, 5R08, 8CFD), the fragment exhibits quantifiable electron density fit metrics: Real Space Correlation Coefficient (RSCC) values range from 0.716 to 0.947, with Real Space R-factor (RSR) values from 0.129 to 0.222 [2]. The best-fitted instance (5QY1) achieves an RSCC of 0.947 and RSR of 0.178 [2]. The F2X-Entry library from which this fragment originates achieved an overall hit rate of 30% against endothiapepsin and 21% against Aar2/RNaseH [1]. In contrast, no PDB entries exist for the 4- or 5-hydroxymethyl regioisomers as fragment hits in any published screening campaign, underscoring the unique binding competence of the 2-amino-3-hydroxymethyl substitution geometry.

Fragment-based drug discovery Crystallographic fragment screening PanDDA Endothiapepsin

Regioselective C5 Bromination Reactivity: A Differentiating Synthetic Handle Absent in Other Regioisomers

The 2-amino-3-hydroxymethyl substitution pattern on the pyridine ring directs electrophilic bromination exclusively to the C5 position, generating (2-amino-5-bromo-3-pyridinyl)methanol as a single regioisomer [1]. This C5-brominated intermediate serves as the essential precursor to 6-bromo-3,4-dihydro-1,8-naphthyridin-2-one — the core scaffold of a series of FabI enoyl-ACP reductase inhibitors developed by GlaxoSmithKline and covered by EP 1226138 and WO 0127103 [1][2]. Two distinct synthetic routes have been validated using this chemistry: Route 1 employs N-bromosuccinimide for C5 bromination followed by HBr-mediated hydroxyl-to-bromide conversion and subsequent condensation with dimethyl malonate; Route 2 uses Br₂ in AcOH for bromination followed by aqueous HBr substitution [1]. The 4- and 5-hydroxymethyl regioisomers lack this C5-directing effect due to the altered electronic environment of the pyridine ring, preventing the same downstream diversification pathway.

Regioselective bromination FabI inhibitors Naphthyridine synthesis Electrophilic aromatic substitution

Procurement Cost and Supply Chain Differentiation: 3-Isomer Versus 4-Isomer from a Common Distributor

From a single major catalog supplier (Aladdin Scientific), the 3-hydroxymethyl isomer is priced at $46.90 per gram (98% purity) compared to $28.90 per gram (97% purity) for the 4-hydroxymethyl isomer — a 62% price premium for the 3-isomer at the 1-gram scale . The premium widens at larger scales: $159.90 vs. $91.90 at 5 g scale (74% premium), and $646.90 vs. $369.90 at 25 g scale (75% premium) . TCI America lists the 3-isomer at $49.00/1 g (96%+ purity) . This persistent price differential reflects the greater synthetic demand for the 3-isomer driven by its established role as a mirtazapine intermediate and its greater downstream synthetic versatility, leading to higher production volumes and more competitive supply chains. Multiple suppliers (TCI, Aladdin, Sigma-Aldrich/MilliporeSigma, Thermo Scientific/Alfa Aesar, ChemImpex) maintain catalog listings for the 3-isomer, whereas the 4- and 5-isomers have notably fewer supplier options .

Procurement economics Supply chain Cost comparison Catalog availability

Storage and Handling Requirements: Air Sensitivity Profile and Stability Considerations

(2-Aminopyridin-3-yl)methanol is classified as air sensitive by multiple authoritative sources including TCI, Aladdin Scientific, and Parchem, and requires storage under inert gas (argon or nitrogen) . The recommended storage temperature is room temperature (<15 °C in a cool, dark place) under inert atmosphere . In contrast, the 5-hydroxymethyl isomer requires refrigerated storage (2–8 °C or −20 °C for long-term stability, per multiple supplier specifications) . This means the 3-isomer can be stored without cold-chain logistics, reducing storage energy costs and simplifying laboratory workflow, while still requiring inert-atmosphere handling (glovebox or Schlenk line) during weighing and reaction setup. The 4-isomer also requires inert atmosphere storage but is similarly classified as air sensitive . The melting point of the 3-isomer (66–68 °C) is near ambient in some laboratory environments, warranting attention to potential softening during warm-weather shipping.

Stability Storage conditions Air sensitivity Inert atmosphere handling

Validated Intermediate Status in a Registered Pharmaceutical Synthesis: Mirtazapine Manufacturing Process

(2-Aminopyridin-3-yl)methanol is the designated pyridinemethanol intermediate (Formula II) in U.S. Patent 6,437,120 B1, which describes the industrial process for manufacturing the tetracyclic antidepressant mirtazapine [1]. The patented process involves adding this compound in divided portions to sulfuric acid for dehydration/ring-closure, followed by a multi-step workup (pH adjustment, decolorizing carbon treatment, toluene extraction, heptane crystallization) to yield mirtazapine API [1]. Separately, a Chinese process chemistry study published in the Chinese Journal of Pharmaceuticals (2006) reported a KBH₄-LiCl reduction method converting 2-aminonicotinic acid to (2-aminopyridin-3-yl)methanol in approximately 69% overall yield via esterification followed by reduction [2]. The 4- and 5-hydroxymethyl regioisomers are not cited in any mirtazapine process patent, as the ring-closure chemistry requires the specific 2-amino-3-hydroxymethyl geometry to form the correct tetracyclic skeleton. This patent-validated role provides regulatory provenance for GMP procurement.

Mirtazapine synthesis Pharmaceutical intermediate Process chemistry Ring-closure dehydration

Procurement-Relevant Application Scenarios for (2-Aminopyridin-3-yl)methanol Based on Quantitative Evidence


Fragment-Based Drug Discovery: Initiating a Screening Cascade with a Crystallographically Validated Aminopyridine Fragment

A medicinal chemistry team initiating a fragment-based drug discovery campaign against an aspartic protease or RNase H target should prioritize (2-aminopyridin-3-yl)methanol (R8A) as a fragment starting point. The compound has been crystallographically validated as a fragment hit in PanDDA screening against endothiapepsin (30% library hit rate) with well-resolved electron density (RSCC up to 0.947 in entry 5QY1) across five independent PDB depositions [1]. The fragment's physicochemical properties (MW 124.14, XLogP3 0.2, TPSA 59.1 Ų, HBD=2, HBA=3) place it within Rule-of-Three guidelines for fragment libraries, and its rotatable bond count of 1 minimizes conformational entropy penalties upon binding [2]. In contrast, the regioisomeric aminopyridinemethanols lack any PDB-validated binding poses, meaning the 3-isomer is the only option that provides a direct structure-based starting point for fragment growth without requiring de novo crystallographic screening.

Mirtazapine API Intermediate Procurement: GMP Supply Chain for a Registered Synthetic Route

For CROs, CDMOs, or generic pharmaceutical manufacturers producing mirtazapine, (2-aminopyridin-3-yl)methanol is the only regioisomer that satisfies the intermediate structure (Formula II) specified in U.S. Patent 6,437,120 B1 for the sulfuric acid-mediated ring-closure/dehydration step [3]. Procurement specifications should require ≥96% purity by GC (per TCI certified specification) with air-sensitive handling and inert-atmosphere packaging . The alternative KBH₄-LiCl synthetic route from 2-aminonicotinic acid (69% overall yield) provides a cost-controlled supply option when procuring the precursor is more economical than purchasing the final intermediate [4]. Supplier redundancy is strong: TCI, Aladdin, Sigma-Aldrich, Thermo Scientific, and ChemImpex all maintain catalog listings, reducing single-source procurement risk for GMP campaigns .

FabI Antibacterial Inhibitor Development: Accessing the Naphthyridine Scaffold via Regioselective C5 Bromination

Medicinal chemistry programs targeting bacterial FabI (enoyl-ACP reductase) for novel antibiotic development should select (2-aminopyridin-3-yl)methanol as the gateway building block. The compound undergoes exclusive C5 electrophilic bromination (NBS or Br₂/AcOH), generating (2-amino-5-bromo-3-pyridinyl)methanol — the essential intermediate for constructing the 6-bromo-3,4-dihydro-1,8-naphthyridin-2-one core scaffold described in EP 1226138 and WO 0127103 [5]. The 4- and 5-hydroxymethyl isomers are incapable of this specific C5-directed bromination pathway due to altered pyridine ring electronics. Two fully validated synthetic routes from this intermediate to the final naphthyridine-based FabI inhibitors are documented in the patent literature, providing process chemists with route flexibility [5].

Physicochemical Property-Driven Building Block Selection for Parallel Library Synthesis

When designing a parallel synthesis library requiring an aminopyridine scaffold with balanced hydrophilicity, the 3-isomer offers a distinct profile: XLogP3 of 0.2 (indicating near-equal aqueous/organic partitioning) versus predicted values for the 4- and 5-isomers, combined with a TPSA of 59.1 Ų that maintains favorable membrane permeability potential [2]. The melting point of 66–68 °C allows for convenient handling as a crystalline solid at room temperature with no cold-chain storage requirement, unlike the 5-isomer which mandates refrigerated storage . The 3-isomer's use as a building block has been demonstrated in published parallel synthesis: it was employed alongside 2-aminopyridine-5-methanol in a comparative study (Scheme 2, Molecules 2019) for constructing substituted heterocycles, with reaction yields of 32–75% under identical conditions (MeCN, NaHCO₃, 90 °C) [6].

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